Solubility of 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine in DMSO
Solubility of 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine in DMSO
An In-Depth Technical Guide to the Solubility of 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine in Dimethyl Sulfoxide (DMSO)
Introduction
In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged structure," prized for its capacity to serve as a core for a multitude of biologically active agents, particularly protein kinase inhibitors.[1][2] Among its derivatives, 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine stands out as a critical synthetic intermediate. The two chlorine atoms at the 5- and 7-positions are highly reactive, serving as versatile handles for introducing diverse functional groups through nucleophilic substitution and cross-coupling reactions, enabling the systematic exploration of chemical space in drug discovery programs.[1][3]
The journey from a synthesized compound to a viable drug candidate is critically dependent on its physicochemical properties, with solubility being paramount. For many heterocyclic compounds that are poorly soluble in water, Dimethyl Sulfoxide (DMSO) is the solvent of choice in early-stage research and high-throughput screening.[4] DMSO is a polar aprotic solvent with an exceptional ability to dissolve a vast spectrum of both polar and nonpolar compounds, and it is fully miscible with water and most organic solvents.[5][6] This unique profile makes it an indispensable vehicle for preparing concentrated stock solutions required for in vitro and in vivo testing.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the theoretical principles governing the solubility of 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine in DMSO, outlines robust, field-proven experimental protocols for its precise determination, and discusses the practical application of this data in a research context.
Section 1: The Theoretical Framework of Solubility
Understanding solubility is not merely a matter of observing dissolution; it is a function of the intricate interplay between the solute's intrinsic properties, the solvent's characteristics, and the resulting intermolecular forces.
Physicochemical Properties of the Solute: 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine
The structure of 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine (C₇H₅Cl₂N₃) dictates its solubility behavior.[7]
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Molecular Structure: It is a fused heterocyclic system, which imparts a degree of planarity. The aromatic nature of the rings contributes to intermolecular π-π stacking interactions in the solid state.
-
Substituents: The two electronegative chlorine atoms create significant dipole moments within the molecule. The methyl group adds a small lipophilic character.
-
Crystal Lattice Energy: In its solid state, the energy of the crystal lattice—the force holding the molecules together—must be overcome by the energy of solvation for dissolution to occur. High lattice energy, often associated with planar, symmetrical molecules that can pack efficiently, can lead to lower solubility.[8] The introduction of substituents that disrupt this planarity or symmetry can sometimes improve solubility by weakening these crystal packing forces.[8]
Properties of the Solvent: Dimethyl Sulfoxide (DMSO)
DMSO, with the chemical formula (CH₃)₂SO, is a uniquely powerful solvent for several reasons.[4]
-
Polarity and Aprotic Nature: DMSO has a very high dielectric constant and a strong dipole moment centered on the sulfoxide (S=O) bond. As an aprotic solvent, it lacks acidic protons and cannot act as a hydrogen bond donor, though the oxygen atom is a strong hydrogen bond acceptor.[5]
-
Amphipathic Character: The molecule possesses a highly polar sulfoxide domain and two nonpolar methyl groups. This dual character allows it to effectively interact with and solvate a wide range of solutes, from hydrophilic to lipophilic.[9]
-
Disruption of Intermolecular Forces: DMSO is particularly effective at disrupting hydrogen bonds between solute molecules and breaking down the crystal lattice structure of solids.[4]
Solute-Solvent Interactions
The dissolution of 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine in DMSO is driven by favorable intermolecular interactions that overcome the solute-solute and solvent-solvent forces. The primary interactions are expected to be:
-
Dipole-Dipole Interactions: Strong attractions between the positive end of the S=O dipole in DMSO and the electron-rich regions of the pyrazolo[1,5-a]pyrimidine ring system (particularly the nitrogen atoms), as well as the negative end of the S=O dipole with electron-deficient regions.
-
Van der Waals Forces: London dispersion forces between the nonpolar methyl groups of DMSO and the hydrocarbon portions of the solute molecule.
Caption: Potential intermolecular forces between the solute and DMSO.
Thermodynamics of Dissolution
For most poorly soluble crystalline compounds, the dissolution process in organic solvents like DMSO is endothermic, meaning it requires an input of energy.[10][11] The overall Gibbs free energy change (ΔG) of the solution determines spontaneity and is governed by the classic equation: ΔG = ΔH - TΔS.
-
Enthalpy (ΔH): This term represents the net energy change from breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds. For many crystalline solids, this is a positive (unfavorable) value.
-
Entropy (ΔS): This term represents the change in disorder. The transition from a highly ordered crystal lattice to freely moving molecules in a solution results in a significant increase in entropy, which is a powerful driving force for dissolution.[11][12]
Therefore, the solubility of 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine in DMSO is expected to be an entropy-driven process .
Section 2: Experimental Determination of Solubility
Accurate solubility measurement is essential for generating reliable data in downstream applications. The choice of method often depends on the stage of research, balancing the need for precision with throughput.
Caption: Decision workflow for selecting a solubility assay.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining thermodynamic solubility, providing a definitive value at equilibrium. The causality behind this protocol is to create a saturated solution where the rate of dissolution equals the rate of precipitation, ensuring the measured concentration is the true maximum solubility.
Materials:
-
5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker/incubator (e.g., set to 25 °C)
-
Microcentrifuge or high-speed centrifuge
-
Calibrated micropipettes
-
2 mL microcentrifuge tubes
-
Analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Step-by-Step Methodology: [13]
-
Preparation of a Supersaturated Slurry:
-
Action: Weigh approximately 5-10 mg of the compound into a 2 mL microcentrifuge tube.
-
Causality: Starting with an excess of solid material is essential to ensure that the final solution reaches saturation.
-
-
Solvent Addition:
-
Action: Add a known volume of DMSO (e.g., 500 µL) to the tube.
-
Causality: A precise volume is critical for the final concentration calculation.
-
-
Equilibration:
-
Action: Tightly cap the tube and place it in a shaker/incubator at a constant temperature (e.g., 25 °C) for 24-48 hours. The sample should be agitated vigorously enough to keep the excess solid suspended.
-
Causality: This extended period allows the system to reach thermodynamic equilibrium. Insufficient time can lead to an underestimation of solubility. Temperature control is critical as solubility is temperature-dependent.
-
-
Separation of Undissolved Solid:
-
Action: Centrifuge the slurry at high speed (e.g., >14,000 rpm) for 15-20 minutes.
-
Causality: This step pellets the excess solid, leaving a clear, saturated supernatant. It is a crucial separation step to ensure only the dissolved compound is analyzed.
-
-
Sample Preparation for Analysis:
-
Action: Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant from the top layer, being careful not to disturb the pellet.
-
Action: Dilute this aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Causality: Direct analysis of the saturated DMSO solution is often impossible due to detector saturation. A precise, quantitative dilution is required for accurate measurement.
-
-
Quantification:
-
Action: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine its concentration.
-
Action: Back-calculate the original concentration in the DMSO supernatant by applying the dilution factor. This value is the equilibrium solubility.
-
Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)
This method measures the precipitation of a compound as it is diluted from a DMSO stock into an aqueous buffer. While typically used for aqueous solubility, the initial step of dissolving in DMSO is relevant. A similar high-throughput method can be adapted for pure DMSO solubility by detecting the "last-to-dissolve" well from a concentration gradient.
Materials:
-
Compound stock solution in DMSO (e.g., 100 mM)
-
Anhydrous DMSO
-
96-well microplates (polypropylene)
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Nephelometer (light-scattering plate reader)
Step-by-Step Methodology:
-
Plate Preparation:
-
Action: Create a serial dilution of the compound in DMSO directly in a 96-well plate to generate a range of concentrations (e.g., from 50 mM down to 0.1 mM).
-
Causality: A concentration gradient allows for the bracketing of the solubility limit within a single experiment.
-
-
Incubation:
-
Action: Seal the plate and shake at room temperature for 1-2 hours.
-
Causality: This allows time for dissolution, though it does not guarantee full thermodynamic equilibrium, which is why it is a "kinetic" measurement.
-
-
Measurement:
-
Action: Place the plate in a nephelometer and measure the light scattering in each well.
-
Causality: Wells with concentrations below the solubility limit will be clear solutions with low light scattering. Wells with concentrations above the solubility limit will contain undissolved particulates that cause high light scattering.
-
-
Data Analysis:
-
Action: The kinetic solubility is determined as the highest concentration that does not produce a significant increase in light scattering above the baseline (DMSO only).
-
Section 3: Data Presentation and Practical Application
Quantitative Data Presentation
Solubility data should always be reported with clear units and the temperature at which the measurement was performed.
Table 1: at 25 °C
| Parameter | Value | Method |
|---|---|---|
| Equilibrium Solubility (mg/mL) | [Insert Experimental Value] | Shake-Flask |
| Equilibrium Solubility (mM) | [Insert Calculated Value] | Shake-Flask |
| Kinetic Solubility (mM) | [Insert Experimental Value] | Nephelometry |
Note: The molecular weight of C₇H₅Cl₂N₃ is 218.04 g/mol . This value is used to interconvert between mg/mL and mM.
Application: Stock Solution Preparation
The primary application of DMSO solubility data is the preparation of high-concentration stock solutions for biological screening.
Protocol: Preparing a 50 mM Stock Solution
-
Verification: Confirm from your experimental data that the equilibrium solubility is significantly above 50 mM (e.g., >60 mM) to ensure complete dissolution and stability. A 10-20% buffer is recommended.
-
Calculation:
-
Target Concentration: 50 mmol/L
-
Molecular Weight: 218.04 g/mol
-
Mass needed for 1 mL (0.001 L): Mass = 50 mmol/L * 0.001 L * 218.04 g/mol = 10.9 mg
-
-
Dissolution:
-
Accurately weigh 10.9 mg of 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine into a sterile vial.
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex vigorously for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 30-40 °C water bath can be used to aid dissolution if necessary, but the solution should be allowed to cool to room temperature to ensure it remains stable.
-
-
Storage: Store the stock solution in a tightly sealed container at -20 °C or -80 °C to prevent water absorption and degradation.
Critical Consideration: While a compound may be highly soluble in 100% DMSO, its solubility can plummet when the stock solution is diluted into the aqueous buffers used in biological assays. This phenomenon, known as "crashing out," can lead to inaccurate results. Therefore, the final concentration of DMSO in an assay should be kept as low as possible (typically <0.5%) and the final compound concentration should not exceed its aqueous solubility limit.[14]
Conclusion
5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine is a valuable scaffold in medicinal chemistry, and understanding its solubility in DMSO is a foundational requirement for its use in drug discovery. This property is governed by a balance of its solid-state properties and the favorable intermolecular interactions it forms with the highly polar, amphipathic DMSO solvent. While specific quantitative data must be determined empirically, the robust shake-flask and high-throughput kinetic protocols detailed in this guide provide reliable pathways for obtaining this crucial information. The accurate determination and intelligent application of solubility data are indispensable for ensuring the integrity of screening campaigns and advancing promising compounds toward clinical development.
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